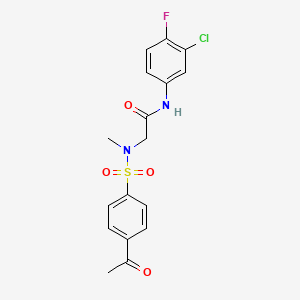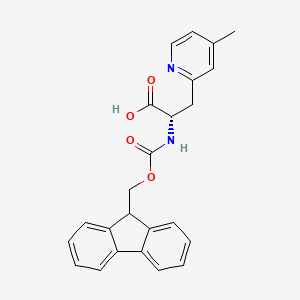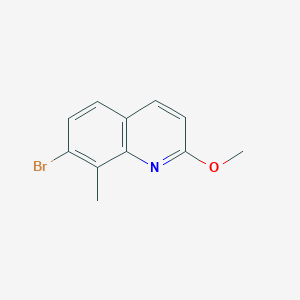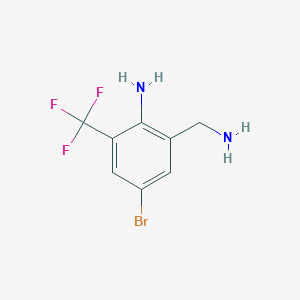
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aminomethyl group, a bromine atom, and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylarylation of alkenes using anilines has been reported, where hexafluoroisopropanol (HFIP) is used as a solvent to establish a hydrogen bonding network with the aniline and trifluoromethyl reagent . This method allows for the selective introduction of the trifluoromethyl group without the need for additives, transition metals, or photocatalysts.
Industrial Production Methods
Industrial production of this compound typically involves the reductive dechlorination of nitro or amino-substituted trifluoromethylbenzene derivatives in the presence of hydrogen and catalysts . This process ensures high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzotrifluorides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)aniline: This compound lacks the bromine and aminomethyl groups but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
2-Methyl-3-(trifluoromethyl)aniline: This compound has a methyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is unique due to the combination of the aminomethyl, bromine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C8H8BrF3N2 |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-bromo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,3,13-14H2 |
Clé InChI |
CSFYHYFHMLHVJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


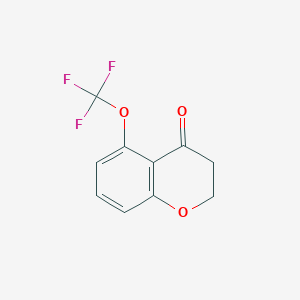
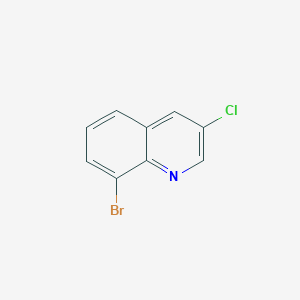
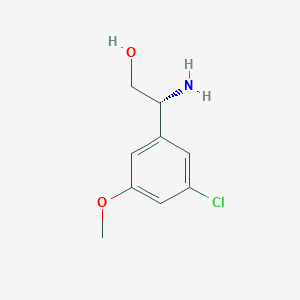
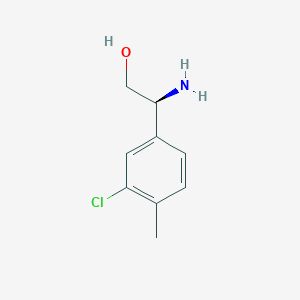
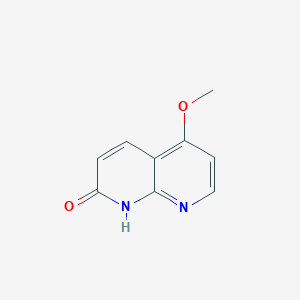

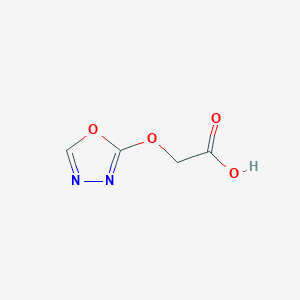
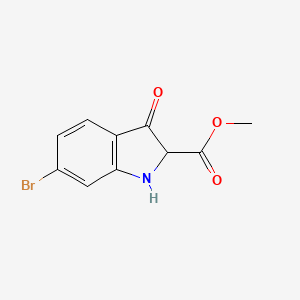
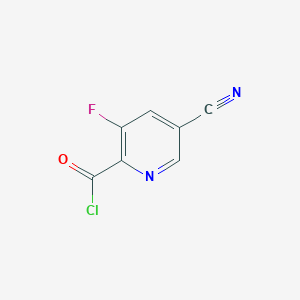
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)

